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Aminobutyne

Cat. No.: B8504826
M. Wt: 69.11 g/mol
InChI Key: TWYFZUKKZYDZDF-UHFFFAOYSA-N
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Description

Aminobutyne is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 69.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N B8504826 Aminobutyne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

but-1-yn-1-amine

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3

InChI Key

TWYFZUKKZYDZDF-UHFFFAOYSA-N

Canonical SMILES

CCC#CN

Origin of Product

United States

Nomenclature and Structural Characterization of Aminobutyne

IUPAC Systematic Naming of Aminobutyne Isomers

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic way to name organic compounds, indicating the precise location of functional groups. For aminobutynes, three primary and stable isomers can be identified:

But-3-yn-1-amine (B154008): This isomer features the amino group at the first carbon (C1) and the triple bond between the third and fourth carbons (C3-C4) of the butane (B89635) chain. It is also commonly known by its synonyms, 4-aminobut-1-yne or 1-amino-3-butyne. uni.lunih.govuni.lu

But-3-yn-2-amine: In this isomer, the amino group is positioned at the second carbon (C2), while the triple bond remains between the third and fourth carbons (C3-C4). It is also referred to as 3-aminobut-1-yne. nih.gov

But-2-yn-1-amine (B3052429): This compound has the amino group at the first carbon (C1) and the triple bond located between the second and third carbons (C2-C3). It is sometimes referred to as 4-aminobut-2-yne. uni.lu

Computed Descriptors and Standard Identifiers for this compound

Computed descriptors and standard identifiers are crucial for the unambiguous identification and characterization of chemical compounds in databases and scientific literature. These properties, often derived computationally, provide insights into a molecule's physicochemical behavior. All three major this compound isomers share the same molecular formula, C₄H₇N, and thus the same molecular weight of 69.11 g/mol . uni.luuni.lunih.gov

The following table presents a comparative overview of key computed descriptors and standard identifiers for the three primary this compound isomers:

Table 1: Computed Descriptors and Standard Identifiers for this compound Isomers

Property NameBut-3-yn-1-amine (CID 10034574)But-3-yn-2-amine (CID 10290734)But-2-yn-1-amine (CID 12599998)Reference
Molecular Formula C₄H₇NC₄H₇NC₄H₇N uni.luuni.lunih.gov
Molecular Weight ( g/mol ) 69.1169.1169.11 uni.lu
Exact Mass (Da) 69.05784922869.05784669.057846 uni.luuni.lunih.gov
Monoisotopic Mass (Da) 69.05784922869.05784669.057846 uni.luuni.lunih.gov
XLogP3-AA / XLogP (predicted) -0.1-0.2-0.1 uni.luuni.lunih.gov
Hydrogen Bond Donor Count 111 uni.lu
Hydrogen Bond Acceptor Count 111 uni.lu
Rotatable Bond Count 111 uni.lu
Topological Polar Surface Area (Ų) 262626 uni.lu
Complexity 47.947.947.9 uni.lu
InChI InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3InChI=1S/C4H7N/c1-2-3-4-5/h4-5H2,1H3 uni.luuni.lunih.gov
InChIKey XSBPYGDBXQXSCU-UHFFFAOYSA-NZZRMYOZQUCUWFT-UHFFFAOYSA-NYLBIBZCIFHPPKA-UHFFFAOYSA-N uni.luuni.lunih.gov
SMILES C#CCCNCC(C#C)NCC#CCN uni.luuni.lunih.gov
PubChem CID 100345741029073412599998 uni.luuni.lunih.gov

Synthetic Methodologies for Aminobutyne and Its Derivatives

Direct Synthesis Pathways to Aminobutyne Analogues

Direct synthesis routes aim to convert readily available starting materials into this compound analogues in a single, efficient step. These pathways are advantageous as they avoid complex protection-deprotection strategies and the isolation of multiple intermediates. A key example is the direct amination of tertiary acetylenic alcohols, which transforms a hydroxyl group into an amino group.

The conversion of 2-methyl-3-butyn-2-ol (B105114) (commonly known as methylbutynol) into 3-methyl-3-aminobutyne represents a direct and atom-economical approach to synthesizing a tertiary propargylamine. This transformation involves the substitution of a hydroxyl group with an amino group at a tertiary carbon center, a reaction that is typically challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻).

The direct reaction between methylbutynol (B8815637) and liquid ammonia (B1221849) serves as the fundamental basis for this synthesis. In this process, methylbutynol is the substrate, and liquid ammonia acts as both the solvent and the nitrogen source for the amino group.

However, the direct displacement of the hydroxyl group by ammonia is thermodynamically unfavorable because the hydroxide ion is a strong base and consequently a poor leaving group. To overcome this hurdle and drive the reaction forward, catalytic enhancement is essential. The use of high pressure and temperature in an autoclave is also typically required to facilitate the reaction in liquid ammonia.

To facilitate the challenging amination of a tertiary alcohol like methylbutynol, catalysts are employed to activate the hydroxyl group, transforming it into a better leaving group. Organometallic reagents, including metal alkylide salts and organoaluminium compounds, are particularly effective in this role due to their high reactivity and specific chemical properties.

Metal alkylide salts, a class of organometallic compounds, can function as potent catalysts in amination reactions. Their high basicity and Lewis acidity are key to their catalytic activity. In the synthesis of 3-methyl-3-aminobutyne, these salts can participate in several ways. They can deprotonate ammonia to form a metal amide (e.g., LiNH₂ from an organolithium reagent), which is a significantly stronger nucleophile than ammonia itself. Alternatively, they can coordinate with the hydroxyl group of the alcohol, weakening the C-O bond and facilitating its cleavage. The choice of metal and alkyl group can be tailored to optimize reaction conditions and yield.

Triisobutylaluminium (TiBAL) is a powerful Lewis acid commonly used in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of aminating methylbutynol, TiBAL's primary role is to activate the hydroxyl group. organic-chemistry.org It coordinates strongly to the lone pair of electrons on the oxygen atom of the alcohol. This coordination polarizes the carbon-oxygen bond and transforms the hydroxyl moiety into a bulky and effective leaving group, an aluminate species [-O-Al(iBu)₃]⁻. This activation facilitates a nucleophilic attack by an ammonia molecule at the tertiary carbon, leading to the displacement of the aluminate and the formation of the desired 3-methyl-3-aminobutyne.

Catalyst SystemSubstrateProductTemperature (°C)Pressure (bar)Yield (%)
TiBAL / NH₃Methylbutynol3-Methyl-3-aminobutyne150-18050-7065
t-BuLi / NH₃Methylbutynol3-Methyl-3-aminobutyne120-14040-6072
TiBAL + t-BuLi / NH₃Methylbutynol3-Methyl-3-aminobutyne120-14040-6081

Note: The data in this table is representative of typical yields for catalytically enhanced amination reactions and is for illustrative purposes.

Tert-Butyl lithium (t-BuLi) is an exceptionally strong organolithium base used in a variety of organic transformations. wikipedia.orgnih.gov Its role in the synthesis of 3-methyl-3-aminobutyne is primarily as a superbase. When introduced into liquid ammonia, it can deprotonate ammonia to generate lithium amide (LiNH₂). Lithium amide is a much more powerful nucleophile than neutral ammonia, and its presence in the reaction mixture significantly accelerates the rate of nucleophilic substitution on the activated alcohol substrate. The combination of a Lewis acid activator like TiBAL and a strong nucleophile generated by t-BuLi can create a synergistic catalytic system, leading to higher yields and potentially milder reaction conditions compared to using either catalyst alone.

One-Step Synthesis of 3-Methyl-3-aminobutyne

Catalytic Enhancement of this compound Synthesis

Optimization of Reaction Parameters for this compound Production

The efficient synthesis of this compound isomers, such as 1-amino-3-butyne, requires careful control over reaction conditions to maximize yield and purity. While specific, detailed optimization data for industrial-scale this compound production is limited in publicly available literature, the principles governing the synthesis of similar short-chain amines and alkynes can be applied. Key parameters include temperature, pressure, and subsequent purification methods.

Temperature is a critical factor in chemical synthesis, influencing reaction rates, selectivity, and catalyst stability. In processes analogous to this compound synthesis, such as the hydroaminomethylation of olefins to produce fatty amines, temperature variations have a significant impact. For instance, in one study, varying the reaction temperature from 90 to 130 °C directly affected reaction performance and rates mdpi.com. Higher temperatures can accelerate the reaction but may also promote undesirable side reactions or catalyst degradation mdpi.com.

For electrocatalytic ammonia synthesis, another related process, temperature changes between 463–634 K were shown to directly influence the reaction rate under various pressures researchgate.net. This highlights a common principle in amine synthesis: an optimal temperature exists that balances reaction kinetics against thermodynamic limitations and the stability of all chemical components involved. Determining this optimal regimen for this compound would involve systematic variation and analysis to find the temperature that provides the highest yield of the desired isomer with the fewest impurities.

Pressure is another key parameter, particularly when gaseous reactants are involved, as is common in amination processes. In the hydroaminomethylation of 1-decene, increasing the synthesis gas pressure was found to improve chemoselectivity by 10% mdpi.com. Similarly, in ammonia synthesis, production rates are highly dependent on the partial pressures of hydrogen and nitrogen researchgate.net.

For this compound synthesis, which may involve gaseous reagents like ammonia, controlling reactor pressure would be essential for several reasons:

Increasing Reactant Concentration: Higher pressure increases the concentration of gaseous reactants in the reaction phase, which can enhance the reaction rate.

Influencing Chemical Equilibrium: For reversible reactions, pressure can shift the equilibrium towards the product side, thereby increasing the conversion rate.

Maintaining Phase Integrity: In systems using solvents near their boiling points, pressure control is necessary to maintain the liquid phase and ensure consistent reaction conditions.

The optimal pressure for this compound production would be determined by balancing these factors to achieve high conversion and selectivity without incurring excessive energy costs associated with high-pressure systems mdpi.comresearchgate.net.

Following synthesis, the crude reaction mixture must be purified to isolate the this compound product from unreacted starting materials, catalysts, and byproducts google.com. Distillation is a primary method for purifying volatile liquid amines. The boiling point of 1-amino-3-butyne is reported to be in the range of 100-103 °C, making it suitable for purification by fractional distillation sigmaaldrich.combiosynth.com. This technique separates compounds based on differences in their boiling points and is effective for removing impurities with significantly different volatilities quora.com.

For terminal alkynes like 1-amino-3-butyne, an alternative or supplementary purification method involves leveraging the reactivity of the alkyne group. A patented method describes the use of an adsorbent containing silver ions supported on an insoluble carrier google.com. Terminal alkynes react with the silver ions to form silver acetylides, selectively capturing them from the solution. The purified alkyne can then be regenerated and eluted from the adsorbent, offering a highly selective purification pathway google.com. After initial purification, techniques such as HPLC can be used to achieve high purity standards nih.gov.

ParameterDescriptionRelevance to this compound Synthesis
Temperature Controls reaction kinetics and selectivity.An optimal temperature maximizes yield while minimizing side reactions and catalyst decomposition mdpi.com.
Pressure Affects the concentration of gaseous reactants and chemical equilibrium.Essential for controlling reaction rates and conversion, particularly if gaseous reagents are used mdpi.comresearchgate.net.
Distillation A purification technique that separates liquids based on boiling point differences.Fractional distillation is a primary method for purifying 1-amino-3-butyne (b.p. 100-103 °C) sigmaaldrich.combiosynth.comquora.com.
Adsorption A selective purification method for terminal alkynes.Silver ion-based adsorbents can selectively capture and isolate terminal this compound isomers google.com.

Novel Synthetic Routes for this compound Functionalization

The bifunctional nature of this compound, possessing both a primary amine and a terminal alkyne, makes it a valuable building block for creating more complex molecules. Recent advances in catalysis provide innovative methods for its functionalization.

One novel approach involves the direct activation of α-C–H bonds of N-alkylamines, which can be transformed into C-alkyne bonds through the cooperative action of two Lewis acids, B(C6F5)3 and a copper-based complex nih.gov. This method allows for the creation of propargylamines from trialkylamines and could be adapted to functionalize the amine group of this compound derivatives nih.gov. Another strategy uses visible light photoredox conditions with silanethiols as reversible hydrogen atom transfer (HAT) catalysts to achieve site-selective α-C(sp³)–H functionalization of complex trialkylamines nih.gov.

Catalytic systems have also been developed to functionalize the alkyne moiety. A palladium-catalyzed, three-component aminoarylation of alkynes can generate enamines, which serve as precursors to α-arylphenones or α,α-diarylketones chemrxiv.org. Furthermore, various recyclable catalysts, including those based on metal-organic frameworks (MOFs) and nanoparticles, have been developed for alkyne functionalization reactions, offering sustainable and efficient synthetic pathways mdpi.com.

The dual functionality of 1-amino-3-butyne is frequently utilized in "click chemistry" and bioconjugation. The terminal alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for linking molecules utwente.nl. For example, 1-amino-3-butyne has been used to functionalize single-chain polymer nanoparticles, where the amine group first attaches the linker to the polymer backbone, and the exposed alkyne group is then available for subsequent "click" reactions utwente.nl. Similarly, it has been used as a linker to synthesize conjugates of bioactive molecules, such as the GLP-1R agonist Exendin-4 nih.gov.

Functionalization StrategyDescriptionPotential Application to this compound
Lewis Acid/Organocopper Catalysis Converts α-C–H bonds of N-alkylamines into C-alkyne bonds without an external oxidant nih.gov.Functionalization of N-alkylated this compound derivatives.
Reversible HAT Catalysis Uses visible light and silanethiol (B8362989) catalysts for site-selective C–H functionalization of trialkylamines nih.gov.Precise modification at positions adjacent to the nitrogen atom in this compound derivatives.
Palladium-Catalyzed Aminoarylation A three-component reaction that functionalizes alkynes to produce enamines chemrxiv.org.Arylation of the alkyne terminus of this compound.
CuAAC "Click" Chemistry A highly efficient cycloaddition reaction between an alkyne and an azide (B81097) utwente.nl.Linking this compound to other molecules, such as polymers or biomolecules, via its alkyne group nih.govutwente.nl.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling to form carbon-nitrogen bonds.1-Amino-3-butyne has been used as a reagent in this type of reaction to functionalize other molecules sigmaaldrich.comsoton.ac.uk.

Advanced Spectroscopic and Analytical Characterization of Aminobutyne

Vibrational Spectroscopy for Aminobutyne Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides invaluable insights into the functional groups present within a molecule by analyzing the absorption or scattering of light at specific vibrational frequencies. For But-2-yn-1-amine (B3052429), these methods are particularly effective in identifying the characteristic signatures of its alkyne and primary amine moieties.

Infrared (IR) Spectroscopic Signatures

Table 1: Expected Infrared (IR) Spectroscopic Signatures of But-2-yn-1-amine

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)IntensityNotes
Primary Amine (-NH₂)N-H stretch (asymmetric)3400 – 3500Medium-StrongTwo bands for primary amines
Primary Amine (-NH₂)N-H stretch (symmetric)3300 – 3400Medium-StrongTwo bands for primary amines
Alkyne (C≡C)C≡C stretch2100 – 2260Weak-MediumInternal alkyne; observed around 2121-2125 cm⁻¹ in derivatives. fabad.org.tr
Alkyl (CH₃, CH₂)C-H stretch (sp³)2850 – 3000Strong
Primary Amine (-NH₂)N-H bend (scissoring)1550 – 1650Medium-Strong
C-NC-N stretch1020 – 1220Medium

Raman Spectroscopic Investigations

Raman spectroscopy complements IR by providing information on vibrations that involve significant changes in polarizability. For But-2-yn-1-amine, the C≡C triple bond is expected to exhibit a strong and distinct band in the Raman spectrum due to its symmetrical nature and the substantial change in polarizability during its vibration. This band typically appears in the same wavenumber range as in IR (2100-2260 cm⁻¹). Alkyl C-H stretching vibrations and other skeletal vibrations will also be observable, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both Proton (¹H) NMR and Carbon-13 (¹³C) NMR provide crucial information about the chemical environment and connectivity of atoms within But-2-yn-1-amine.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of But-2-yn-1-amine is anticipated to display distinct signals for each unique set of protons. The protons of the primary amine group (-NH₂) are typically observed as a broad singlet, with their chemical shift being highly variable and dependent on factors such as solvent and concentration, usually appearing in the range of 1.0-3.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the amine group are deshielded by the electronegative nitrogen, resulting in a chemical shift typically between 2.5-3.5 ppm. In related compounds, -CH₂N protons have been observed around 3.26-3.37 ppm. pensoft.net These protons may show coupling to the methyl group or the amine protons. The methyl protons (CH₃) at the other end of the alkyne are expected to resonate further upfield, typically around 1.7-2.0 ppm, potentially showing long-range coupling to the alkyne carbons. The absence of a proton signal around 2.0-3.0 ppm (characteristic of terminal alkyne C-H) further confirms the internal nature of the triple bond.

Table 2: Expected Proton (¹H) NMR Spectroscopic Analysis of But-2-yn-1-amine

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH₂1.0 – 3.0Broad singlet2HExchangeable protons; variable shift
-CH₂-NH₂2.5 – 3.5Singlet or triplet2HDeshielded by nitrogen; observed around 3.26-3.37 ppm in derivatives. pensoft.net
CH₃-C≡C-1.7 – 2.0Triplet or singlet3H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon backbone. For But-2-yn-1-amine, four distinct carbon signals are expected. The carbons of the internal alkyne (C≡C) are highly deshielded due to the sp-hybridization and typically resonate in the range of 65-90 ppm. For disubstituted alkynes, two distinct signals are usually observed. In derivatives, alkyne carbons have been reported at 79.5, 82.9 ppm and 80.7, 83.3 ppm. pensoft.net Another study showed signals at 78.73, 80.08 ppm, and 82.70, 84.11 ppm. fabad.org.tr The methylene carbon (-CH₂-) directly attached to the amine group is deshielded by the nitrogen, appearing in the range of 30-50 ppm, with values like 42.1 ppm or 46.6 ppm seen in related compounds. pensoft.net Finally, the methyl carbon (CH₃) at the end of the chain is expected to resonate furthest upfield, typically between 3-25 ppm.

Table 3: Expected Carbon-13 (¹³C) NMR Spectroscopic Analysis of But-2-yn-1-amine

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
C≡C (alkyne, C2)65 – 90Two distinct signals for internal alkyne carbons; observed around 79.5-83.3 ppm in derivatives. fabad.org.trpensoft.net
C≡C (alkyne, C3)65 – 90
-CH₂-NH₂ (C4)30 – 50Deshielded by nitrogen; observed around 42.1-46.6 ppm in derivatives. pensoft.net
CH₃-C≡C- (C1)3 – 25

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through characteristic fragmentation patterns. For But-2-yn-1-amine (C₄H₇N), the molecular ion peak (M⁺) is expected at m/z 69, corresponding to its molecular weight of 69.105 g/mol . nih.govchemguide.co.uk

Upon electron ionization, the molecular ion undergoes fragmentation, yielding a series of daughter ions. Common fragmentation pathways for amines include alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) and loss of small, stable molecules or radicals. For But-2-yn-1-amine, expected fragmentation patterns include:

Loss of the amine group: The loss of the amino radical (•NH₂) would result in a fragment ion at m/z 53 (C₄H₅⁺).

Alpha-cleavage adjacent to nitrogen: This could lead to the loss of a CH₂NH₂ radical, resulting in a fragment.

Loss of a methyl radical: Cleavage of the methyl group (•CH₃) would yield a fragment ion at m/z 54 (C₃H₄N⁺).

Propargyl-type cleavage: Fragmentation patterns characteristic of alkynes, potentially leading to resonance-stabilized propargyl cations.

The analysis of these characteristic fragment ions, alongside the molecular ion peak, provides conclusive evidence for the molecular formula and structural integrity of But-2-yn-1-amine.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from impurities or its structural isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography (GC)

GC is widely used for the purity assessment of volatile amines. For this compound, a volatile compound, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector would be suitable. The retention time of this compound on a specific GC column under defined conditions would serve as a key identification parameter. Purity can be determined by integrating the area under the this compound peak relative to the total area of all peaks in the chromatogram. GC methods have been developed for the determination of various aminobutanes, demonstrating the feasibility of this technique for related amine compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both purity assessment and the separation of isomers, particularly when dealing with less volatile compounds or those requiring specific derivatization. While direct HPLC data for but-1-yn-1-amine is not extensively detailed in general searches, HPLC is a standard method for amine analysis. For instance, HPLC with fluorescence detection has been utilized for the determination of 2-aminobutane after derivatization. This suggests that this compound could also be derivatized (e.g., dansylation) to enhance detection sensitivity and facilitate separation.

Isomer Separation

This compound (but-1-yn-1-amine) has several structural isomers with the same molecular formula (C₄H₇N), including but-2-yn-1-amine and but-3-yn-1-amine (B154008). The separation of these isomers is critical for synthetic chemistry and analytical purposes.

GC for Isomer Separation: GC can often resolve structural isomers due to differences in their boiling points and interactions with the stationary phase. Optimized column chemistries and temperature programs would be essential for achieving baseline separation of but-1-yn-1-amine from its alkyne isomers.

HPLC for Isomer Separation: HPLC, particularly with specialized stationary phases, can also achieve isomer separation. The differing polarities and steric hindrance of the isomers would lead to varied retention times on appropriate columns.

Chiral Separation: While but-1-yn-1-amine itself does not possess a chiral center, some of its derivatives or related compounds might. For chiral amines, techniques such as chiral HPLC with chiral stationary phases or the formation of diastereomeric salts followed by separation (e.g., by crystallization or chromatography) are employed. uni.lu

Theoretical and Computational Studies of Aminobutyne

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic structure of aminobutyne. These methods, ranging from semi-empirical to high-level ab initio techniques, provide detailed information about molecular orbitals, electron density distribution, and molecular properties. By solving the Schrödinger equation for the molecule, researchers can obtain a comprehensive picture of its electronic behavior.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), offer a rigorous approach to studying this compound's electronic structure. These calculations can predict key properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding its reactivity and interactions. For instance, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Illustrative Data on Calculated Electronic Properties of this compound Isomers:

Property4-Amino-1-butyne1-Amino-2-butyne
HOMO Energy (eV)-9.5-9.2
LUMO Energy (eV)1.21.5
Dipole Moment (D)2.11.8
Ionization Potential (eV)9.89.5

This table presents hypothetical data to illustrate the typical output of QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the environment (e.g., solvent) on the molecular shape.

For this compound, the rotation around the single bonds allows for a variety of spatial arrangements of the amino and alkyne groups. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy conformers that are likely to be populated at a given temperature. This information is critical for understanding how the molecule's shape influences its biological activity and chemical reactivity. Enhanced sampling techniques within MD can further accelerate the exploration of the conformational space, ensuring a thorough analysis. nih.govmdpi.com

Illustrative Conformational Analysis Data for 4-Amino-1-butyne:

Dihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Population (%)
60° (gauche)0.535
180° (anti)0.060
-60° (gauche)0.55

This table contains illustrative data representing potential outcomes of an MD simulation.

Density Functional Theory (DFT) Applications to this compound Properties and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to predict a range of properties for molecules like this compound, including geometric parameters, vibrational frequencies, and reaction energetics. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies the computational problem while often providing results comparable to more demanding ab initio methods. nih.gov

DFT calculations can be used to optimize the geometry of this compound isomers, providing precise bond lengths and angles. kuleuven.be Furthermore, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra. In terms of reactivity, DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which identifies the most reactive sites within the molecule.

Illustrative DFT-Calculated Properties of 4-Amino-1-butyne:

PropertyCalculated Value
C≡C Bond Length (Å)1.21
N-H Bond Length (Å)1.01
C-N-H Bond Angle (°)110.5
C≡C Stretch Frequency (cm⁻¹)2150

This table presents hypothetical data to illustrate typical results from DFT calculations.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, such as nucleophilic additions to the alkyne or reactions at the amino group, computational modeling can determine the activation energies and reaction rates. acs.org This information is invaluable for predicting the feasibility of a reaction and for designing catalysts that can lower the energy barriers. Methods like DFT are commonly employed to calculate the energies of reactants, products, and transition states, allowing for the construction of a complete reaction profile. acs.org

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both an amino group (a hydrogen bond donor and acceptor) and an alkyne group (a weak hydrogen bond acceptor) in this compound makes the study of its intermolecular interactions particularly interesting. Computational methods are well-suited to investigate the nature and strength of these interactions, including the formation of hydrogen bonding networks. nih.gov

Quantum mechanical calculations can be used to determine the geometry and binding energy of this compound dimers and larger clusters. The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often employed to characterize the nature of the hydrogen bonds, distinguishing them from weaker van der Waals interactions. Understanding these interactions is key to predicting the solid-state structure and macroscopic properties of this compound. nih.gov

Reactivity and Reaction Mechanisms of Aminobutyne

Electrophilic and Nucleophilic Reactions of the Amino Group

The amino group (-NH₂) in aminobutyne acts primarily as a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in various reactions:

Nucleophilic Substitution Reactions: The amino group can act as a nucleophile to displace leaving groups, enabling the introduction of diverse substituents onto the carbon chain smolecule.com. For instance, it can participate in alkylation reactions, forming more complex amine structures smolecule.com. In a broader context, amino groups in amino acids are known to engage in nucleophilic attacks on electrophilic carbonyl carbons to form amide (peptide) bonds csbsju.edu.

Alkylation: The amino group can be alkylated, leading to the formation of secondary or tertiary amines. This is a common method for synthesizing more complex amine derivatives smolecule.com.

Electrophilic Reactions (of the amino group): While the amino group is predominantly nucleophilic, it can be involved in reactions where it reacts with an electrophile. For example, the nitrogen atom can be protonated by acids. In the context of derivatization, the amino group of 4-aminobut-2-yn-1-ol (B1367204) derivatives has been implicated in electrophile-triggered cyclization reactions, leading to the formation of halogenated heterocyclic compounds acs.orgcapes.gov.br.

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to both electrophilic and nucleophilic additions, as well as various cycloaddition reactions.

Addition Reactions to the Triple Bond

Alkynes generally undergo addition reactions similar to alkenes, albeit often at a slower rate due to the higher bond strength and different orbital hybridization libretexts.org.

Hydrohalogenation: this compound, like other alkynes, can react with hydrogen halides (HX) to form haloalkenes. This reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halogen adds to the more substituted carbon. Anti-Markovnikov addition can also occur under specific conditions smolecule.comlibretexts.org.

Hydrogenation (Reduction): The alkyne moiety can be reduced to form alkenes or alkanes. This is typically achieved through catalytic hydrogenation, using catalysts like Lindlar catalyst for selective reduction to cis-alkenes, or stronger reducing agents such as lithium aluminum hydride for complete reduction to alkanes smolecule.com.

Table 1: Examples of Addition Reactions to Alkynes

Reaction TypeReagentProduct TypeRegioselectivityStereoselectivityReference
HydrohalogenationHX (e.g., HBr)HaloalkeneMarkovnikovAnti smolecule.comlibretexts.org
ReductionH₂ (with Lindlar catalyst)cis-AlkeneN/Acis smolecule.com
Complete ReductionH₂ (with Pd/C) or LiAlH₄AlkaneN/AN/A smolecule.com

Cycloaddition Reactions with this compound

The alkyne group in this compound is a prime candidate for various cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic structures.

1,3-Dipolar Cycloadditions: A prominent example is the reaction with azides (RN₃) to form 1,2,3-triazoles. This is a key "click chemistry" reaction, known for its high regioselectivity and efficiency, often catalyzed by copper(I) species researchgate.netresearchgate.net. For instance, 2-morpholinobuta-1,3-diene, a related alkyne-containing compound, undergoes regioselective [3+2] cycloaddition with electrophilic azides to form 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles researchgate.net.

Intramolecular Cyclization: Derivatives of this compound, such as 4-aminobut-2-yn-1-ol, can undergo intramolecular cyclization. A novel iodine-promoted tandem cyclization has been developed, leading to substituted 3,4-diiodoheterocyclic compounds. This reaction requires a trace amount of water and utilizes both the iodine anion and cation generated from I₂ acs.orgcapes.gov.br.

Transition Metal-Catalyzed Cycloadditions: The alkyne moiety can participate in transition metal-catalyzed cycloadditions. For example, cobalt complexes with chiral bisphosphine ligands can catalyze chemodivergent [4+2] or [2+2] cycloaddition reactions between 1,3-dienes and alkynes, yielding highly functionalized 1,4-cyclohexadienes or cyclobutenes with high regio- and enantioselectivity nih.gov. While not specific to this compound, this illustrates the potential for the alkyne group in such transformations.

Catalytic Transformations Involving this compound Substrates

This compound and its derivatives are valuable substrates in various catalytic transformations, particularly those involving transition metals.

Palladium-Catalyzed Coupling Reactions: The diiodide products formed from the iodine-promoted cyclization of 4-aminobut-2-yn-1-ol derivatives can be further utilized in palladium-catalyzed coupling reactions, demonstrating a pathway for subsequent functionalization acs.orgcapes.gov.br.

Gold-Catalyzed Cyclizations: Gold catalysts are known for activating carbon-carbon multiple bonds under mild conditions beilstein-journals.org. For example, gold(I)-catalyzed cyclization of (ortho-alkynylphenylthio)silanes, which contain an alkyne, proceeds efficiently to yield 3-silylbenzo[b]thiophenes. This type of reaction involves π-coordination of the gold catalyst to the alkyne acs.org. The reactivity can be influenced by the electronic nature of substituents on the alkyne moiety; electron-donating groups generally enhance reactivity, while electron-withdrawing groups can diminish it acs.org.

Cobalt-Catalyzed Reductive Coupling: this compound-related structures can be involved in cobalt-catalyzed reductive coupling reactions. Preliminary mechanistic investigations suggest that these reactions involve the generation of a zinc-mediated low-valent cobalt(I) complex, followed by oxidative ene–yne cyclization and protonation steps acs.org.

Buchwald–Hartwig Amination: 1-Amino-3-butyne, as a bifunctional linker, can be used in Buchwald–Hartwig amination reactions, such as with 1,2,3,4-tetrahydroacridine (B1593851) trifluoromethanesulfonate (B1224126) derivatives sigmaaldrich.com.

Table 2: Representative Catalytic Transformations

Catalyst TypeReaction TypeSubstrate Feature InvolvedOutcome / Product TypeReference
Palladium (Pd)Coupling reactionsHalogenated derivativeFurther functionalization of cyclic compounds acs.orgcapes.gov.br
Gold (Au)CyclizationAlkyneFormation of cyclic structures (e.g., thiophenes) beilstein-journals.orgacs.org
Cobalt (Co)Reductive coupling / Ene–yne cyclizationAlkyneDensely functionalized chiral vinyl cyclobutanes acs.org
Buchwald–Hartwig (Pd)AminationAmino groupFormation of new C-N bonds sigmaaldrich.com

Mechanistic Studies of this compound Derivatization

Understanding the reaction mechanisms involving this compound is crucial for controlling selectivity and designing new synthetic routes. Mechanistic studies often employ a combination of experimental techniques and computational methods.

Gold-Catalyzed Cyclization: Mechanistic studies for gold-catalyzed cyclization of alkynyl-containing substrates, such as (ortho-alkynylphenylthio)silanes, propose an initial π-coordination of the Lewis acidic gold(I) chloride to the alkyne moiety. This coordination increases the electrophilicity of the triple bond, making it susceptible to intramolecular nucleophilic attack by an adjacent heteroatom (e.g., sulfur), leading to a silylsulfonium intermediate and subsequent cyclization acs.org.

Cobalt-Catalyzed Reactions: Mechanistic investigations into cobalt-catalyzed reductive coupling of internal alkynes and cyclobutenes suggest a pathway involving the generation of a zinc-mediated low-valent cobalt(I) complex, followed by an oxidative ene–yne cyclization and subsequent protonation acs.org.

Iodine-Promoted Cyclization: In the iodine-promoted tandem cyclization of 4-aminobut-2-yn-1-ol derivatives, it is proposed that both the iodine anion and cation, generated from I₂, participate in the reaction capes.gov.br.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to gain insights into reaction mechanisms, transition states, and the factors governing regio- and stereoselectivity in catalytic transformations involving complex organic molecules scu.edu.cn. Experimental techniques like deuteration experiments can also provide critical evidence to support proposed mechanistic pathways doi.org.

Applications of Aminobutyne in Specialized Chemical Research

Research on Aminobutyne as an Electroplating Additive

Direct research specifically on but-3-yn-1-amine (B154008) (1-amino-3-butyne) as an electroplating additive is not widely documented in current literature. However, structurally related alkyne-amine derivatives have found significant applications in the electroplating industry, demonstrating the potential of this chemical class to influence material surface properties. A prominent example is N,N-diethylpropargylamine (N,N-diethylprop-2-yn-1-amine), which serves as an effective brightener and leveling agent in nickel and acid copper electroplating baths. atamanchemicals.commallakchemicals.comgoogle.com

These additives are crucial for enhancing the quality of electrodeposited metal layers. They contribute to:

Enhanced Gloss and Brightness: Improving the aesthetic appeal of the plated surface. atamanchemicals.com

Surface Leveling: Creating a smoother and more uniform metal deposit. atamanchemicals.com

Reduced Internal Stress: Minimizing stress within the plated layer, which can prevent cracking and improve mechanical properties. atamanchemicals.com

The effectiveness of such alkyne-amine derivatives in modifying the microstructure and surface characteristics of electrodeposited metals underscores their importance in material surface engineering.

Exploration of this compound as a Building Block in Organic Synthesis

But-3-yn-1-amine is a highly valuable and versatile bifunctional linker in organic synthesis, owing to the presence of both a terminal alkyne and a primary amine group. chemicalbook.comcymitquimica.comsigmaaldrich.com This dual functionality allows it to participate in a wide array of chemical transformations, making it an essential component for constructing more complex molecular architectures. chemicalbook.comcymitquimica.com

Key applications of but-3-yn-1-amine as a building block include:

Buchwald-Hartwig Amination Reactions: It is utilized in these palladium-catalyzed cross-coupling reactions for the synthesis of various nitrogen-containing compounds, such as functionalized 1,2,3,4-tetrahydroacridine (B1593851) derivatives. cymitquimica.comsigmaaldrich.com

Synthesis of Dialkynylamides: But-3-yn-1-amine serves as a reagent in the preparation of dialkynylamides from diacids. cymitquimica.comsigmaaldrich.com

Post-Polymerization Modification: Its reactive groups enable the post-polymerization modification of polymers, for instance, through the amidation of methyl ester side chains in poly(2-alkyl/aryl-2-oxazoline)s (PAOx) polymers. cymitquimica.comsigmaaldrich.com

Crosslinker Applications: The terminal alkyne group facilitates "click chemistry" reactions, allowing it to act as a crosslinker for various materials, including resins and nanocrystalline cellulose, enabling further functionalization. cymitquimica.comsigmaaldrich.com

The ability of but-3-yn-1-amine to introduce both an amine and an alkyne functionality into target molecules makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comcymitquimica.com

Role of this compound Derivatives in Material Science Research

This compound derivatives play a significant role in material science research, primarily due to their capacity to serve as versatile building blocks and modifiers for various materials. But-3-yn-1-amine itself is recognized as a "Polymer Science Material Building Block." bldpharm.comtcichemicals.com

Their applications in material science include:

Crosslinking Agents: As mentioned, but-3-yn-1-amine functions as a crosslinker, capable of covalently linking different components within a material matrix. This property is exploited in the modification of materials like resins and nanocrystalline cellulose, where the terminal alkyne group provides a reactive handle for subsequent functionalizations. cymitquimica.comsigmaaldrich.com

Surface Modification and Electroplating Additives: Derivatives such as N,N-diethylpropargylamine, while not directly but-3-yn-1-amine, exemplify how alkyne-amines can significantly impact material properties at the surface level. Their use in electroplating baths to enhance brightness, leveling, and reduce internal stress demonstrates their utility in tailoring the physical characteristics of deposited metal layers. atamanchemicals.commallakchemicals.comgoogle.com This highlights the broader class of alkyne-amines as modifiers for material performance.

The incorporation of this compound structures into polymers and other materials can lead to novel properties and functionalities, contributing to advancements in various material science applications.

Design and Synthesis of Novel Compounds Utilizing this compound Scaffolds

Aminoalkynes, including this compound and its derivatives, are instrumental in the design and synthesis of novel chemical compounds, particularly in the realm of heterocyclic chemistry and the development of bioactive molecules. Their unique structural features allow for the construction of complex molecular scaffolds through various cyclization and coupling reactions. mdpi.compreprints.org

Examples of their application in designing and synthesizing novel compounds include:

Nitrogen-Containing Heterocyclic Scaffolds: Aminoalkyne derivatives are key precursors for synthesizing diverse nitrogen-containing heterocyclic systems. For instance, 2-(4-aminobut-1-yn-1-yl)aniline, a compound featuring an this compound-like moiety, has been employed in gold-catalyzed hydroamination followed by Pictet–Spengler cyclization to construct 1-substituted 2-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole scaffolds. mdpi.compreprints.org This demonstrates the utility of this compound structures in creating complex polycyclic frameworks.

Development of Bioactive Molecules: But-3-yn-1-amine derivatives are actively explored in the synthesis of novel compounds with potential biological activities. A notable example is the synthesis of 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine , a new molecule designed as an inhibitor of Cystathionine-γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) synthesis. google.com This illustrates the direct application of this compound scaffolds in medicinal chemistry for the discovery of new therapeutic agents.

The versatility of this compound scaffolds allows for the efficient and selective construction of complex, polyfunctionalized organic structures, paving the way for the discovery and development of new chemical entities with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for aminobutyne, and how can reaction conditions be optimized for yield?

  • Methodology : Begin with a systematic review of published protocols (e.g., Grignard reactions, catalytic hydrogenation). Key variables include catalyst choice (e.g., palladium vs. nickel), solvent polarity, temperature gradients, and stoichiometric ratios. Use Design of Experiments (DoE) to identify optimal conditions, prioritizing yield quantification via GC-MS or NMR .
  • Data Analysis : Compare yields across trials using ANOVA to isolate significant variables. Report confidence intervals (e.g., 95%) to validate reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure and functional groups?

  • Methodology : Employ a combination of 1^1H/13^13C NMR to map carbon-hydrogen frameworks, IR spectroscopy for amine/imine bond identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .
  • Data Interpretation : Use software like MestReNova for spectral deconvolution. Reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict this compound’s reactivity in novel reaction environments?

  • Methodology : Use density functional theory (DFT) packages (e.g., Gaussian, ORCA) to model electronic properties (HOMO/LUMO energies) and transition states. Validate predictions with experimental kinetic studies (e.g., Eyring plots) to assess activation energies .
  • Limitations : Address basis set selection errors by comparing multiple functionals (B3LYP vs. M06-2X) and calibrating against experimental data .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodology : Conduct a meta-analysis of existing data, stratifying studies by measurement techniques (e.g., calorimetry vs. computational estimates). Replicate key experiments under controlled conditions (e.g., inert atmosphere, standardized purity ≥98%) to isolate confounding factors .
  • Statistical Tools : Apply weighted least squares regression to reconcile discrepancies, emphasizing studies with detailed uncertainty budgets .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how can false positives be minimized?

  • Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (solvent-only, positive/negative benchmarks). Employ counter-screening (e.g., enzymatic inhibition panels) to exclude off-target effects .
  • Data Quality : Calculate Z’-factors to validate assay robustness. Use ANOVA with post-hoc Tukey tests to ensure statistical significance (p < 0.05) .

Methodological Best Practices

  • Experimental Design : Prioritize factorial designs to evaluate interactions between variables (e.g., temperature/pH effects on stability) .
  • Data Reproducibility : Document raw datasets, instrument calibration logs, and environmental conditions (humidity, light exposure) in supplementary materials .
  • Contradiction Analysis : Apply the Bradford Hill criteria to assess causality in conflicting results, focusing on temporality and biological plausibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.